
2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide
Übersicht
Beschreibung
“2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide” is a chemical compound with the molecular formula C10H10Cl3NO . It is also known as Dimethachlor .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide” consists of 10 carbon atoms, 10 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen and oxygen atom each . The average mass of the molecule is 266.552 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide” include a density of 1.23 at 20 °C, a melting point of 45.8-46.7 °C, a vapour pressure of 1.5 mPa at 25 °C, a Henry constant of 1.7×10-4 Pa m3 mol-1 (calc.), a partition coefficient (n-octanol and water) of logP = 2.17, and a solubility in water of 2.3 g/l at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed facile and convenient synthesis approaches for impurities related to propisochlor, a herbicide, which include derivatives of 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide. These synthesized impurities are characterized using NMR and mass spectra for structural elucidation, demonstrating the compound's relevance in the development and quality control of herbicidal products (Behera, Mohanta, & Pati, 2022).
Solubility and Crystallization Studies
Studies on the solubility of similar compounds in binary solvent mixtures and their crystallization processes provide insights into their physical properties and potential applications in pharmaceutical formulations. For example, the solubility and crystallization optimization of 2-chloro-N-(4-methylphenyl)propanamide, a compound structurally related to 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide, have been extensively studied, offering a basis for understanding the compound's behavior in various solvents and conditions (Pascual et al., 2017; Pascual et al., 2022).
Antimicrobial and Antibacterial Activity
Research into the synthesis and biological evaluation of azole derivatives from related compounds has shown potential antimicrobial and antibacterial activities. This indicates the potential of 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide and its derivatives in the development of new antimicrobial agents (Tumosienė et al., 2012; Baranovskyi et al., 2018).
Quantum Chemical Studies and Drug Design
The compound and its related derivatives have been subjects of quantum chemical studies aimed at understanding their molecular properties and interactions, which are crucial for drug design and development. Such studies provide valuable insights into the electronic structure and potential biological activities of these compounds, aiding in the identification of promising leads for pharmaceutical applications (Otuokere & Amaku, 2015).
Safety and Hazards
Safety measures for handling “2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide” include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation . The acute oral LD50 for rats is 1600->2000 mg/kg, and the acute percutaneous LD50 for rats is >3170 mg/kg .
Eigenschaften
IUPAC Name |
2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-5-3-4-7(12)9(8(5)13)14-10(15)6(2)11/h3-4,6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURIKTZEBIXLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC(=O)C(C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3362789.png)
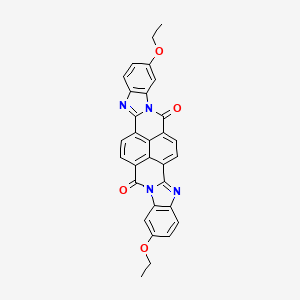
![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B3362800.png)
![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)
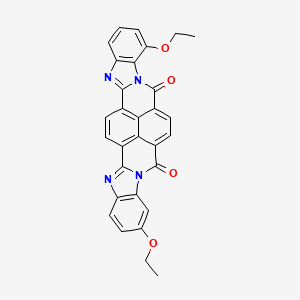


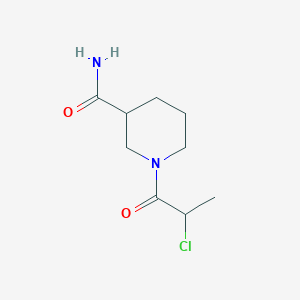


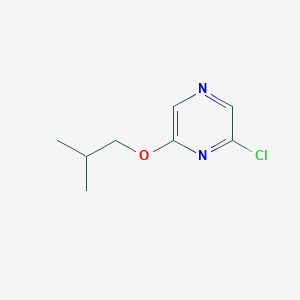

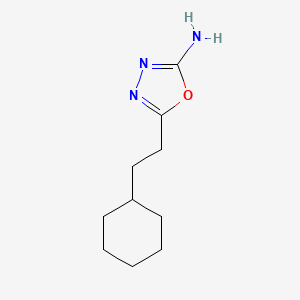
![N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide](/img/structure/B3362850.png)